4-Nitrophenyl hexanoate (CAS 956-75-2) is a highly specific, medium-chain (C6) chromogenic ester utilized globally as a benchmark substrate for profiling hydrolase, esterase, and lipase activity. In procurement and assay design, selecting the exact C6 chain length is critical for evaluating enzymes that require a deeper hydrophobic binding pocket than short-chain acetates (C2) can engage, yet lack the interfacial activation mechanisms required to efficiently cleave long-chain palmitates (C16) [1]. By offering an optimal balance between aqueous processability and hydrophobic chain recognition, 4-Nitrophenyl hexanoate enables high-throughput spectrophotometric screening at 405 nm with minimal reliance on heavy emulsifiers, ensuring clean optical baselines and highly reproducible kinetic data [2].
Generic substitution of 4-Nitrophenyl hexanoate with shorter (C2-C4) or longer (C8-C16) analogs fundamentally compromises assay integrity and enzyme classification. Substituting with 4-Nitrophenyl acetate (C2) fails to capture the activity of medium-chain specific hydrolases, leading to severe false-negative readings in screening libraries [1]. Conversely, replacing it with 4-Nitrophenyl octanoate (C8) or palmitate (C16) introduces profound solubility limitations; these longer chains require aggressive emulsification with detergents like Triton X-100 or gum arabic, which cause optical scattering, elevate background noise, and artificially alter the kinetic behavior of the target enzymes [2]. Consequently, 4-Nitrophenyl hexanoate is strictly non-interchangeable for boundary-spanning hydrolase profiling.
When profiling recombinant GDSL esterases (e.g., rEST-28 from Bacillus paralicheniformis T7), 4-Nitrophenyl hexanoate (C6) delivers a specific activity of 93 ± 1 U/mg. This significantly outperforms both shorter and longer analogs, yielding 1.9-fold higher activity than 4-Nitrophenyl butyrate (C4, 47.8 U/mg) and 3.8-fold higher activity than 4-Nitrophenyl octanoate (C8, 24.4 U/mg) [1].
| Evidence Dimension | Specific Activity (U/mg) |
| Target Compound Data | 93 ± 1 U/mg (C6) |
| Comparator Or Baseline | 47.8 ± 0.2 U/mg (C4) and 24.4 ± 0.2 U/mg (C8) |
| Quantified Difference | 1.9-fold higher than C4; 3.8-fold higher than C8 |
| Conditions | Recombinant esterase rEST-28 from Bacillus paralicheniformis T7, pH 7.0, 40°C |
For researchers profiling medium-chain specific GDSL esterases, procuring the C6 ester is critical to maximizing assay sensitivity and preventing false-negative activity readings common with shorter or longer analogs.
In kinetic evaluations of promiscuous carboxylate esterases such as Rsp3690, 4-Nitrophenyl hexanoate achieves a catalytic efficiency (kcat/Km) of (1.3 ± 0.1) × 10^5 M^-1 s^-1. Extending the acyl chain by just two carbons to 4-Nitrophenyl octanoate (C8) causes efficiency to plummet to (1.5 ± 0.2) × 10^4 M^-1 s^-1 [1].
| Evidence Dimension | Catalytic Efficiency (kcat/Km) |
| Target Compound Data | (1.3 ± 0.1) × 10^5 M^-1 s^-1 (C6) |
| Comparator Or Baseline | (1.5 ± 0.2) × 10^4 M^-1 s^-1 (C8) |
| Quantified Difference | 8.6-fold higher catalytic efficiency for C6 vs C8 |
| Conditions | Rsp3690 carboxylate esterase assay, pH 8.3, 30°C, monitored at 400 nm |
This order-of-magnitude drop in efficiency confirms C6 as the mandatory procurement choice for high-turnover kinetic assays of medium-chain hydrolases.
4-Nitrophenyl hexanoate is uniquely suited for resolving the catalytic turnover of distinct enzyme isoforms without the insolubility of native lipids. In studies of human pancreatic bile-salt-dependent lipase (BSDL), C6 successfully resolved a 3- to 4-fold difference in kcat between ConA-unreactive and ConA-reactive fractions, while maintaining similar Km values across both variants [1].
| Evidence Dimension | Catalytic Turnover (kcat) differentiation |
| Target Compound Data | Resolved a 3- to 4-fold kcat difference between BSDL isoforms |
| Comparator Or Baseline | Cholesteryl esters (highly insoluble baseline alternative) |
| Quantified Difference | Provided clear kcat resolution without the phase-separation issues of cholesteryl esters |
| Conditions | Human pancreatic bile-salt-dependent lipase (BSDL) isoforms separated by ConA affinity |
C6 serves as a highly processable benchmark substrate that allows buyers to cleanly differentiate the catalytic turnover rates of glycosylated enzyme isoforms without resorting to highly insoluble lipid substrates.
During cell-free expression (CFE) screening of putative polyester polyurethane degrading enzymes, 4-Nitrophenyl hexanoate yielded the highest colorimetric absorbance changes at 405 nm compared to other chain lengths. This robust optical signal allowed for the statistically significant identification of novel hydrolases from aircraft biofilm organisms prior to testing on insoluble polymers[1].
| Evidence Dimension | Colorimetric Absorbance Change (Activity Proxy) |
| Target Compound Data | Maximum optical signal-to-noise ratio |
| Comparator Or Baseline | Other p-nitrophenyl esters (e.g., C2, C8+) |
| Quantified Difference | Highest statistically significant absorbance change above baseline |
| Conditions | Cell-free expression (CFE) screening of 13 putative hydrolases at 405 nm |
For industrial biotech buyers engineering plastic-degrading enzymes, C6 is the most effective soluble proxy substrate for primary high-throughput screening before committing to slow, insoluble polymer degradation assays.
4-Nitrophenyl hexanoate is the optimal choice for initial library screening of plastic-degrading enzymes (PETases/cutinases). Because it provides the highest optical signal-to-noise ratio in cell-free expression systems [1], it allows industrial biotechnology buyers to rapidly identify active variants before committing resources to slow, low-throughput insoluble polymer degradation assays.
This compound serves as the definitive mid-point substrate to classify newly discovered enzymes. By comparing its specific activity against C2 and C8/C16 analogs, researchers can definitively determine whether an enzyme is a true lipase or a carboxyl esterase, ensuring accurate functional annotation as demonstrated in GDSL esterase profiling [2].
For clinical and biochemical research, C6 is the preferred substrate for determining the kcat and Km of BSDL isoforms. It completely avoids the severe formulation complexities and optical scattering associated with long-chain triglycerides or cholesteryl esters, enabling highly reproducible spectrophotometric quantification [3].
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